molecular formula C10H11BrO2 B13078151 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one CAS No. 2887-56-1

1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one

Cat. No.: B13078151
CAS No.: 2887-56-1
M. Wt: 243.10 g/mol
InChI Key: SKZDSFWVNVYIIY-UHFFFAOYSA-N
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Description

    1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one: , has the molecular formula .

  • It is a chemical compound with the following structure:

    CH3C(O)C6H4BrOH\text{CH}_3-\text{C}(\text{O})-\text{C}_6\text{H}_4-\text{Br}-\text{OH}CH3​−C(O)−C6​H4​−Br−OH

    .
  • This compound is an organic ketone containing a bromine atom and a hydroxyl group attached to a phenyl ring. It is commonly used as a building block in organic synthesis.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with sodium bromide in the presence of a base (such as sodium hydroxide or triethylamine). This leads to the formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one.

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

      Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.

  • Chemical Reactions Analysis

      Reactivity: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium hydroxide, triethylamine, and bromine sources are commonly used.

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

      Biology and Medicine: Researchers use it as a starting material for drug development and in studies related to enzyme inhibition.

      Industry: It finds applications in the fragrance industry and as a flavoring agent.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects depends on its specific application. For example:
      • As an enzyme inhibitor, it may interfere with specific metabolic pathways.
      • In drug development, it could target specific receptors or enzymes.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The presence of the bromine atom and hydroxyl group distinguishes 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one from these similar compounds.

    Remember that this information is based on available knowledge up to my last update in 2021.

    Properties

    CAS No.

    2887-56-1

    Molecular Formula

    C10H11BrO2

    Molecular Weight

    243.10 g/mol

    IUPAC Name

    1-(5-bromo-2-hydroxy-3-methylphenyl)propan-1-one

    InChI

    InChI=1S/C10H11BrO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3

    InChI Key

    SKZDSFWVNVYIIY-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)C1=C(C(=CC(=C1)Br)C)O

    Origin of Product

    United States

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